

# Comparative Efficacy of (Z)-Metominostrobin and Azoxystrobin Against Resistant Fungi: A Technical Guide

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## Compound of Interest

Compound Name: (Z)-Azoxystrobin

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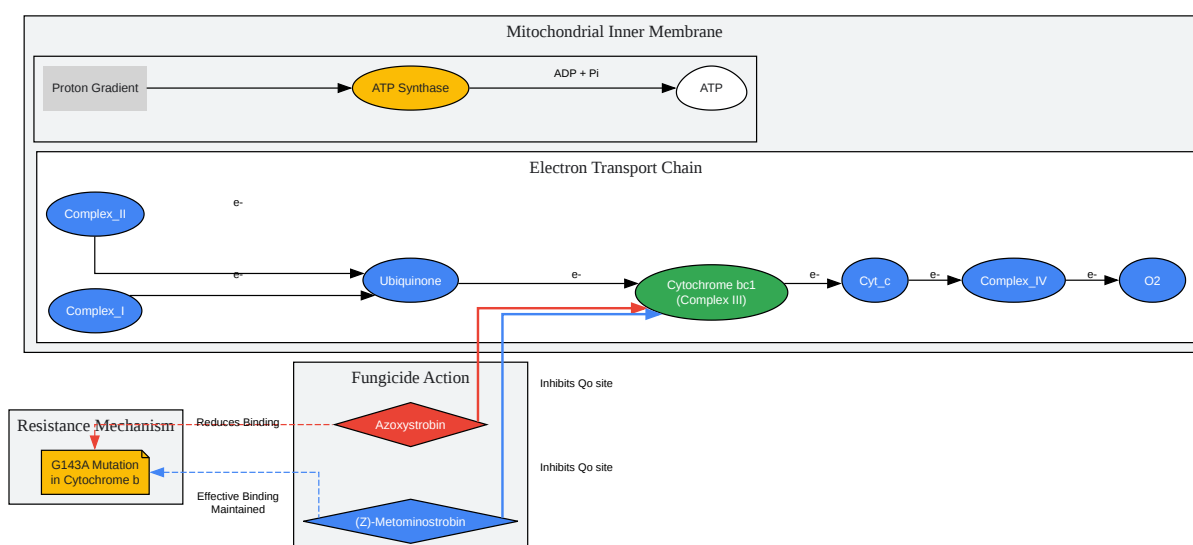
This guide provides a detailed comparison of the fungicidal efficacy of (Z)-Metominostrobin and Azoxystrobin, two key members of the strobilurin class of fungicides. Both compounds are broad-spectrum fungicides widely used in agriculture. The primary focus of this analysis is their comparative performance against fungal strains that have developed resistance, a significant challenge in modern crop protection. This document synthesizes experimental data on their mechanisms of action, in vitro efficacy, and the methodologies used for their evaluation.

## Mechanism of Action and the Challenge of Resistance

(Z)-Metominostrobin and Azoxystrobin are Quinone outside Inhibitors (QoIs), a class of fungicides that target mitochondrial respiration in fungi.<sup>[1]</sup> Their mode of action involves binding to the Qo site of the cytochrome bc<sub>1</sub> complex (Complex III) in the mitochondrial electron transport chain.<sup>[1]</sup> This binding blocks the transfer of electrons, which in turn halts the synthesis of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.<sup>[1]</sup>

The primary mechanism of resistance to many strobilurin fungicides, particularly Azoxystrobin, is a single point mutation in the cytochrome b gene (cyt b).<sup>[2]</sup> This mutation results in a substitution of the amino acid glycine with alanine at position 143 (G143A).<sup>[2]</sup> This seemingly

minor change significantly reduces the binding affinity of Azoxystrobin to the Qo site, rendering the fungicide largely ineffective against fungi carrying this mutation.[1] (Z)-Metominostrobin was specifically developed to be effective against such resistant strains, representing a significant advancement in strobilurin chemistry.[1]



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Mechanism of action of QoI fungicides and the G143A resistance mechanism.

## Comparative Efficacy Data

The in vitro efficacy of a fungicide is commonly expressed as the half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of fungal growth. A lower EC50 value signifies higher antifungal activity. The following tables summarize EC50 values for (Z)-Metominostrobin and Azoxystrobin against various plant pathogenic fungi.

Table 1: In Vitro Efficacy of Azoxystrobin against Susceptible (Wild-Type) and Resistant Fungal Strains

Fungal Species	Resistance Mechanism	EC50 (µg/mL)	Reference(s)
Pyricularia oryzae	Susceptible (Wild-Type)	0.02 - 2.02	<a href="#">[3]</a> <a href="#">[4]</a>
Pyricularia oryzae	G143A Mutation	> 10	<a href="#">[5]</a> <a href="#">[6]</a>
Colletotrichum nymphaeae	Susceptible (Wild-Type)	0.21 - 0.36	<a href="#">[7]</a>
Colletotrichum nymphaeae	F129L Mutation (Moderate Resistance)	2.6 - 7.8	<a href="#">[7]</a> <a href="#">[8]</a>
Colletotrichum nymphaeae	G143A Mutation (High Resistance)	> 100	<a href="#">[7]</a> <a href="#">[8]</a>
Colletotrichum siamense	G143A Mutation (High Resistance)	> 100	<a href="#">[8]</a> <a href="#">[9]</a>
Colletotrichum acutatum	Susceptible (Pre-2013 isolates)	~0.22	<a href="#">[10]</a>
Colletotrichum acutatum	G143A or F129L Mutation (Post-2013 isolates)	> 100	<a href="#">[10]</a>

Table 2: In Vitro Efficacy of (Z)-Metominostrobin against Various Fungal Pathogens

Fungal Species	Resistance Profile	EC50 (µg/mL)	Reference(s)
Rhizoctonia solani	Not Specified	Complete inhibition at 400 ppm	Illustrative data
Pyricularia oryzae	Not Specified	High efficacy in field studies	<a href="#">[11]</a>
Various Pathogens	G143A Resistant Strains	Data not publicly available*	<a href="#">[11]</a>

\*A comprehensive search of scientific literature did not yield specific studies providing a direct quantitative comparison of (Z)-Metominostrobin's efficacy (e.g., EC50 values) against confirmed G143A strobilurin-resistant fungal isolates.[\[11\]](#) However, it is widely documented that (Z)-Metominostrobin was developed to be effective against such strains.[\[1\]](#)

The data clearly illustrates the dramatic loss of efficacy for Azoxystrobin in the presence of the G143A mutation, with EC50 values increasing by several orders of magnitude. While quantitative data for (Z)-Metominostrobin against these resistant strains is limited in public literature, its documented success in managing diseases like rice blast, where QoI resistance is a known issue, supports its role as a valuable tool in resistance management programs.[\[11\]](#)

## Experimental Protocols

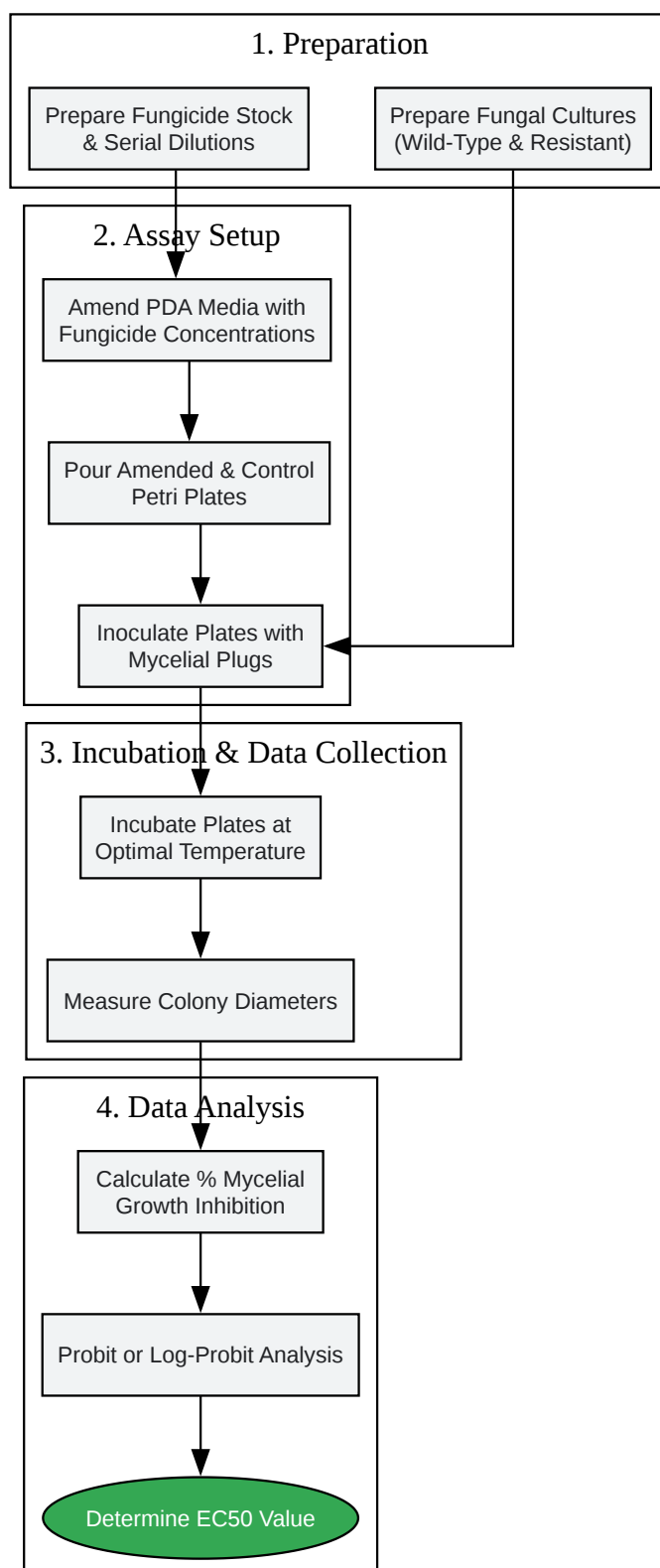
The following section details a generalized methodology for determining the in vitro efficacy of fungicides through a mycelial growth inhibition assay, a standard method for calculating EC50 values.

### Protocol: In Vitro Mycelial Growth Inhibition Assay

- Fungal Isolate Preparation:
  - Culture the fungal isolates (both wild-type and resistant strains) on a suitable medium, such as Potato Dextrose Agar (PDA).
  - Incubate the plates at an optimal temperature (e.g., 25-28°C) for 7-10 days to ensure sufficient and active mycelial growth.

- Fungicide Stock Solution and Dilutions:
  - Prepare a stock solution of the test fungicide (e.g., (Z)-Metominostrobin, Azoxystrobin) in an appropriate solvent like dimethyl sulfoxide (DMSO).
  - Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
- Poisoned Food Technique:
  - Autoclave the PDA medium and allow it to cool to approximately 50-60°C.
  - Amend the molten PDA with the different fungicide concentrations. A control plate containing only the solvent should also be prepared.
  - Pour the amended and control media into sterile petri dishes and allow them to solidify.
- Inoculation and Incubation:
  - Using a sterile cork borer, take a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture.
  - Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
  - Incubate the plates in the dark at the optimal growth temperature for the fungus.
- Data Collection and Analysis:
  - Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
  - Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:
    - $\text{Inhibition (\%)} = [(DC - DT) / DC] * 100$

- Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.
- Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.<sup>[1]</sup>



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Experimental workflow for in vitro fungicide efficacy testing.

## Conclusion

The emergence of fungicide resistance, particularly through the G143A mutation in the cytochrome b gene, poses a significant threat to the efficacy of strobilurin fungicides like Azoxystrobin. Experimental data confirms a substantial decrease in Azoxystrobin's performance against fungal strains carrying this mutation. (Z)-Metominostrobin was developed to address this challenge and is reported to maintain its effectiveness against these resistant strains. While direct comparative quantitative data is not widely available in public literature, its role in managing resistant pathogens is a critical consideration for developing sustainable and effective disease control strategies. Further research quantifying the efficacy of (Z)-Metominostrobin against a broader range of resistant isolates is essential for optimizing its use in agricultural systems.

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- To cite this document: BenchChem. [Comparative Efficacy of (Z)-Metominostrobin and Azoxystrobin Against Resistant Fungi: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15611882#comparative-efficacy-of-z-metominostrobin-and-azoxystrobin-against-resistant-fungi>]

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